Azodicarboxylic dimorpholide

Electrochemistry Voltammetry Azo Reduction

Choose ADM for your workflow when electrochemical signal stability, aqueous disulfide bond formation, or cyclodextrin host-guest efficiency is non-negotiable. Unlike ADP, ADM delivers a well-defined redox signal with ≤5% peak current variation from pH 4–10—eliminating stringent buffer control. Its 2.4× higher α-cyclodextrin affinity (Ki 4.8×10³ M⁻¹) and true β-cyclodextrin inclusion (+32 °C thermal stabilization) make it essential for supramolecular and controlled-release research. As a stable crystalline solid with strongly negative predicted LogP (–2.11), ADM dissolves in polar media including water—replacing shock-sensitive, water-immiscible DEAD for peptide disulfide oxidation.

Molecular Formula C10H16N4O4
Molecular Weight 256.26 g/mol
Cat. No. B8007572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzodicarboxylic dimorpholide
Molecular FormulaC10H16N4O4
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)N=NC(=O)N2CCOCC2
InChIInChI=1S/C10H16N4O4/c15-9(13-1-5-17-6-2-13)11-12-10(16)14-3-7-18-8-4-14/h1-8H2
InChIKeyCHAMTJKQPOMXTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azodicarboxylic Dimorpholide: Technical Specifications and Procurement-Relevant Properties


Azodicarboxylic dimorpholide (CAS 10465-82-4; synonym: azodicarboxylic bismorpholide, ADM) is a heterocyclic monoazo compound with molecular formula C₁₀H₁₆N₄O₄ and molecular weight 256.26 g/mol . It exists as a yellow to dark yellow crystalline solid with a melting point of 141–143 °C . Structurally characterized by a central –N=N– diazene bridge symmetrically flanked by two morpholine rings via carbonyl linkers, this compound is classified as a diazene derivative and a member of the azodicarboxylate reagent family . Its primary recognized applications include serving as a reagent for symmetric and asymmetric disulfide bond formation in polar solvents (including water), and as a synthetic intermediate in intramolecular Heck reactions for constructing benzofuran ring systems .

Why Generic Substitution of Azodicarboxylic Dimorpholide Is Scientifically Unjustified


Azodicarboxylic dimorpholide (ADM) is not simply interchangeable with other azodicarboxylates or heterocyclic azo compounds. Despite sharing the –N=N– azo core, even structurally close analogs such as 1,1′-azodicarbonyl dipiperidine (ADP) exhibit measurably divergent electrochemical reduction potentials, cyclodextrin host–guest binding affinities, and pH-dependent redox behavior [1][2]. Furthermore, ADM differs fundamentally from widely used linear azodicarboxylates like diethyl azodicarboxylate (DEAD) in solubility profile and hazard classification; DEAD is shock-sensitive and thermally unstable, whereas ADM is a stable solid with aqueous compatibility [2][3]. These physicochemical disparities directly impact reagent selection, reaction outcome reproducibility, and occupational safety protocols. Substituting ADM without experimental validation of the specific property required for the intended application—whether electrochemical sensing, supramolecular assembly, or aqueous disulfide formation—risks experimental failure and introduces unnecessary safety hazards [1].

Azodicarboxylic Dimorpholide Comparative Performance Data: Quantified Differentiation Against Closest Analogs


Electrochemical Reduction Potential: ADM vs. ADP at Physiological pH

In Britton–Robinson buffer at pH 7.4, azodicarboxylic dimorpholide (ADM) exhibits a more cathodic (negative) reduction peak potential than its piperidine analog 1,1′-azodicarbonyl dipiperidine (ADP). The potential difference is approximately 40 mV, with ADM reducing at –0.58 V versus ADP at –0.54 V (vs. Ag/AgCl) [1]. This quantitative divergence indicates that ADM is inherently more resistant to reduction under physiological conditions than ADP, a direct consequence of the electron-donating character of the morpholine ring versus piperidine [1].

Electrochemistry Voltammetry Azo Reduction

pH-Dependent Electrochemical Behavior: ADM Maintains Defined Signal Across Broad pH Range

ADM displays a single well-defined cathodic signal corresponding to the reduction of the –N=N– moiety across the entire pH range from 2.0 to 12.0 in Britton–Robinson buffer, with a linear dependence of peak potential on pH (slope = –59 mV pH⁻¹) indicating a 2e⁻/2H⁺ reduction mechanism [1]. In contrast, ADP develops additional ill-defined pre-peaks and post-peaks at extreme pH values, complicating quantitative analysis [1]. The reduction peak current (ipc) for ADM remains within 5% variation from pH 4 to 10, whereas ADP shows a 15% reduction in peak current at pH 10 relative to pH 4 [1].

Electroanalysis pH Profiling Redox Behavior

α-Cyclodextrin Inclusion Complexation Affinity: ADM Binds with 2.4-Fold Higher Affinity than ADP at Physiological pH

Square-wave voltammetry measurements reveal that ADM forms a 1:1 stoichiometric inclusion complex with α-cyclodextrin (α-CD) with an association constant (Ki) of 4.8 × 10³ M⁻¹ at pH 7.4 [1]. Under identical conditions, the piperidine analog ADP binds to α-CD with a Ki of only 2.0 × 10³ M⁻¹, representing a 2.4-fold difference [1]. The morpholine oxygen atoms of ADM facilitate stronger hydrogen bonding interactions within the α-CD cavity than the piperidine methylene groups of ADP [1].

Supramolecular Chemistry Host–Guest Complexation Cyclodextrin Binding

Inclusion vs. Non-Inclusion Complex Formation with β-Cyclodextrin: Distinctive Thermal Behavior of ADM

Thermogravimetric analysis (TGA) of solid samples prepared from 1:1 molar mixtures of the azo compounds with β-cyclodextrin reveals fundamentally different complexation modes: ADM forms a genuine inclusion complex with β-CD, evidenced by a distinct thermal decomposition profile with onset temperature shifted by +32 °C relative to the physical mixture [1]. Conversely, ADP yields only a non-inclusion surface-associated complex with β-CD, showing no significant thermal stabilization (onset temperature shift < 5 °C) [1]. Both compounds form inclusion complexes with α-CD [1].

Thermal Analysis Solid-State Complexation Host–Guest Chemistry

Safety Profile and Aqueous Solubility Differentiation from Diethyl Azodicarboxylate (DEAD)

Diethyl azodicarboxylate (DEAD) is classified as shock-sensitive and thermally unstable, requiring handling as a solution and exhibiting explosive hazards when heated under confinement [1][2]. In contrast, ADM is a stable crystalline solid with a melting point of 141–143 °C that can be stored at room temperature . Furthermore, DEAD is hydrophobic and insoluble in water, whereas ADM is specifically noted as a reagent for disulfide formation in polar solvents including water . No head-to-head quantitative stability comparison is available; the hazard classification difference represents a class-level inference.

Reagent Safety Solubility Hazard Assessment

Predicted Hydrophilicity (LogP): ADM Favors Aqueous and Polar Environments Over Hydrophobic Analogs

ACD/Labs predicted octanol–water partition coefficient (LogP) for ADM is –2.11 . This strongly negative value indicates high hydrophilicity and preferential partitioning into aqueous phases. By comparison, linear azodicarboxylates such as DEAD and DIAD (diisopropyl azodicarboxylate) have positive or near-neutral LogP values (DEAD ≈ +1.2, DIAD ≈ +2.6), reflecting their hydrophobic character [1]. The predicted LogD at pH 7.4 for ADM is –1.05, confirming that the compound remains hydrophilic even under physiological ionization conditions .

Lipophilicity Solubility Prediction Computational Chemistry

Azodicarboxylic Dimorpholide: Evidence-Backed Application Scenarios for Informed Procurement


Electrochemical Sensor Development Requiring pH-Robust Redox Probes

Azodicarboxylic dimorpholide (ADM) is the preferred azo redox probe for electrochemical sensor platforms operating across variable pH conditions. The compound maintains a single well-defined reduction signal with peak current variation ≤5% from pH 4 to 10, whereas the closest analog ADP exhibits signal degradation of ~15% over the same range [1]. This pH robustness reduces the need for tight buffer control and simplifies sensor calibration protocols in environmental or biological monitoring applications.

Cyclodextrin-Based Drug Delivery and Supramolecular Formulation

ADM binds to α-cyclodextrin with a 2.4-fold higher affinity (Ki = 4.8 × 10³ M⁻¹) than ADP at physiological pH [1]. Moreover, ADM uniquely forms a true inclusion complex with β-cyclodextrin that confers +32 °C thermal stabilization, whereas ADP yields only a non-inclusion surface complex with no meaningful thermal benefit [1]. Researchers developing cyclodextrin-based solubilization strategies, controlled-release formulations, or supramolecular sensing architectures should prioritize ADM over ADP when cyclodextrin encapsulation efficiency and complex stability are performance-critical parameters.

Aqueous-Phase Disulfide Bond Formation in Peptide and Protein Chemistry

ADM is specifically documented as a reagent for symmetric and asymmetric disulfide formation in polar solvents, including water [1]. Unlike hydrophobic azodicarboxylates such as DEAD and DIAD, which partition poorly into aqueous media and require organic co-solvents, ADM's strongly negative predicted LogP (–2.11) ensures aqueous compatibility [2]. Additionally, ADM is a stable crystalline solid at room temperature, eliminating the shock-sensitive and thermal instability hazards associated with DEAD . For peptide chemists requiring disulfide oxidation under native-like aqueous conditions, ADM offers a safer, more soluble alternative.

Intramolecular Heck Cyclization for Benzofuran-Containing Natural Product Synthesis

ADM has been employed in the intramolecular Heck reaction step of galanthamine ring system synthesis, enabling construction of the benzofuran core [1]. While direct comparative yield data against alternative reagents is not published, ADM's selection in this pharmaceutically relevant synthetic route (galanthamine is an acetylcholinesterase inhibitor used in Alzheimer's disease management) establishes it as a validated reagent for this specific transformation class [1]. Procurement for Heck cyclization projects targeting benzofuran architectures can reference this established use case.

Technical Documentation Hub

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